3-Ethyl-3-methylpentane
Overview
Description
3-Ethyl-3-methylpentane is a branched alkane that is of interest in various chemical processes and reactions. While the provided papers do not directly discuss 3-Ethyl-3-methylpentane, they do provide insights into the behavior of similar molecules, which can be extrapolated to understand the properties and reactions of 3-Ethyl-3-methylpentane.
Synthesis Analysis
The synthesis of ethers similar to 3-Ethyl-3-methylpentane, such as 3-methyl-3-ethoxy-pentane, involves etherification reactions of tertiary olefins with ethanol. These reactions are reversible and occur in the presence of a resin catalyst like Amberlyst 15. The synthesis process is influenced by thermodynamic equilibria and kinetics, which are temperature-dependent .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3,3-diethylpentane, has been studied using techniques like electron diffraction and ab initio calculations. These studies reveal the presence of multiple conformers and significant distortions from regular tetrahedral coordination at the central carbon atom due to asymmetry in the electron density distribution . This information can be used to infer the molecular structure of 3-Ethyl-3-methylpentane.
Chemical Reactions Analysis
The thermal decomposition of similar alkanes, such as 3-methylpentane, involves a radical mechanism that leads to the formation of light olefins. The structure of the alkane influences the yield of products like ethylene . Additionally, the oxidation of 3-ethylpentane results in products like 3-acetylpentane, indicating the susceptibility of such molecules to radical chain autoxidation .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as vapor-liquid equilibrium data for binary systems involving 3-methylpentane, have been reported. These systems exhibit non-ideal behavior and can be described using various models to correlate activity coefficients and boiling points with composition . The thermal gas phase reactions of methylspiro[2,2]pentane provide insights into the kinetics and mechanisms of reactions that 3-Ethyl-3-methylpentane might undergo .
Scientific Research Applications
Alkylation Reaction Studies : The alkylation reaction of benzene with 3-methylpentane was investigated, indicating a destructive ethylation reaction producing ethylbenzene, with insights into specific radioactivity and carbonium-ion mechanisms (Sugahara, Hayami, Sera, & Goto, 1969).
Vapor-Liquid Equilibrium Data : Research on vapor-liquid equilibrium in systems involving 3-methylpentane and various ethers at atmospheric pressure was conducted, providing insights into azeotropes and activity coefficients (Loras, Aucejo, Muñoz, & Wisniak, 1999).
Catalysis and Isomerization : A study on the isomerization of 3-methyl(3-13C)pentane on doped sulphated zirconia catalysts explored reaction pathways and catalyst characteristics, assessing the proportions of methyl and ethyl migrations (Demirci & Garin, 2006).
Biological and Chemical Communication : In the context of ant species, 3-ethyl-4-methylpentanol was identified as a critical component of the queen sex pheromone, influencing mating behavior and chemical communication (Castracani et al., 2008).
Hydrocarbon Isomerization on Catalysts : The isomerization of labeled hexanes on a platinum-alumina catalyst was examined, revealing insights into the nature of the carrier and reaction mechanisms, including cyclic isomerization processes (Corolleur, Corolleur, & Gault, 1972).
Oxidation Studies : The cool-flame oxidation of 3-methylpentane was analyzed, providing evidence for radical isomerization and the formation of various radicals and products, with implications for combustion and environmental science (Barat, Cullis, & Pollard, 1972).
Inhalation Toxicity Research : A study on the subacute inhalation toxicity of 3-methylpentane in rats was conducted, evaluating its effects on mortality, clinical signs, and various physiological parameters, contributing to understanding its safety profile (Chung, Shin, Han, & Lee, 2016).
Safety and Hazards
3-Ethyl-3-methylpentane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .
properties
IUPAC Name |
3-ethyl-3-methylpentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEZWIDCIFCQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074690 | |
Record name | Pentane, 3-ethyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3-methylpentane | |
CAS RN |
1067-08-9 | |
Record name | 3-Methyl-3-ethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-3-methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-3-methylpentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentane, 3-ethyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-3-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Ethyl-3-methylpentane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV6CM7DX87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-ethyl-3-methylpentane in the context of the provided research?
A1: The research papers discuss the identification of volatile markers for specific plant diseases. 3-Ethyl-3-methylpentane is identified as one such marker for potato brown rot caused by the bacterium Ralstonia solanacearum []. The presence of this compound in the volatile profile of infected potato tubers suggests its potential use in disease detection.
Q2: How does the detection of 3-ethyl-3-methylpentane contribute to understanding plant disease?
A2: The identification of specific VOCs like 3-ethyl-3-methylpentane associated with plant diseases can contribute to:
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